molecular formula C14H16N2O4 B8480331 Ethyl 5-nitro-1-propyl-1H-indole-2-carboxylate CAS No. 386251-00-9

Ethyl 5-nitro-1-propyl-1H-indole-2-carboxylate

Cat. No. B8480331
CAS RN: 386251-00-9
M. Wt: 276.29 g/mol
InChI Key: ZRGKITCKPTXUDX-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-1-propyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-nitro-1-propyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-nitro-1-propyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

386251-00-9

Product Name

Ethyl 5-nitro-1-propyl-1H-indole-2-carboxylate

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 5-nitro-1-propylindole-2-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-3-7-15-12-6-5-11(16(18)19)8-10(12)9-13(15)14(17)20-4-2/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

ZRGKITCKPTXUDX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under argon, 937 mg (4.00 mmol) of ethyl 5-nitro-1H-indole-2-carboxylate (A. Guy, J. -P. Guetté, Synthesis 1980, 222–223) are initially charged in 12 ml of dimethyl sulphoxide. 4.40 mmol of sodium hydride (176 mg of a 60% dispersion in paraffin) are added a little at a time, and the mixture is stirred at 50° C. for 30 min. After cooling to RT, 170 mg (4.40 mmol) of propyl iodide are added, and the mixture is stirred at RT for another 3 h. The reaction mixture is poured into 30 ml of water and extracted with ethyl acetate (6×30 ml). The combined organic phases are washed with 50 ml of sat. sodium chloride sol., dried over sodium sulphate and freed from the solvent using a rotary evaporator. The resulting brown crude product is purified by column chromatography (silica gel 60, mobile phase gradient cyclohexane→cyclohexane-ethyl acetate 3:1), giving the product as second fraction.
Quantity
937 mg
Type
reactant
Reaction Step One
Quantity
4.4 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To 3.69 g (15.75 mmol) of commercial ethyl 5-Nitro-2-carboxy-indole dissolved in 35 mL of DMSO was added 2.01 g (31.5 mmol) of KOH. The reaction was stirred vigourously for 30 mins., at which time 2.86 mL (31.5 mmol) of propyl bromide was added. After 4 hours an additional 5 mL DMSO was added and the reaction was reacted overnight. 1 mL 5% aqueous NH4Cl was added and poured into toluene (150 mL) and washed with saturated NaHCO3 (100 mL). The aqueous layer was extracted twice with toluene (75 mL each) and the combined organic layers washed with brine (100 mL), dried over Na2SO4 and concentrated. The product was dissolved in 100 mL dioxane and freeze-dried to give 4.15 g (15.1 mmol, 95%) of 93.
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
2.01 g
Type
reactant
Reaction Step Two
Quantity
2.86 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Yield
95%

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